2-(4-Amino-2-nitrophenyl)acetic acid
Overview
Description
2-(4-Amino-2-nitrophenyl)acetic acid is an organic compound that belongs to the class of nitrobenzenes. It consists of a benzene ring with an amino group at the 4-position and a nitro group at the 2-position, along with an acetic acid moiety.
Mechanism of Action
Target of Action
2-(4-Amino-2-nitrophenyl)acetic acid, also known as ANPAA, is a derivative of phenylacetic acid . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group It is known that nitrobenzenes, the class of organic compounds to which anpaa belongs, can interact with various biological targets .
Mode of Action
It is an important reagent for many organic reactions, especially for the formation of heterocycles . In organic synthesis, it can be used as a protecting group for primary alcohols . The alcohol is esterified with ANPAA, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride .
Biochemical Pathways
ANPAA is a precursor for many heterocycles . Complete reduction of ANPAA yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
It is known that anpaa is a precursor of quindoline . Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
Action Environment
The action of ANPAA can be influenced by environmental factors. For instance, its solubility in water is 0.1417% at 20°C , which could affect its bioavailability and efficacy. It is soluble in hot water, ethanol, chloroform, ether, and benzene, and slightly soluble in water . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, safety precautions should be taken when handling ANPAA, as it is an irritant and can cause harm if it comes into contact with the skin or eyes .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used in organic synthesis, especially for the formation of heterocycles This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to be an important reagent for many organic reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by reduction and amination steps. One common method includes the nitration of phenylacetic acid to form 2-nitrophenylacetic acid, which is then reduced to 2-amino-2-nitrophenylacetic acid using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products Formed
Reduction: Formation of 2-(4-Amino-2-aminophenyl)acetic acid.
Oxidation: Formation of 2-(4-Nitro-2-nitrophenyl)acetic acid.
Substitution: Formation of halogenated derivatives or further nitrated products.
Scientific Research Applications
2-(4-Amino-2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar structure but lacks the amino group.
2-Nitrophenylacetic acid: Similar structure but lacks the amino group at the 4-position.
4-Amino-2-nitrophenol: Similar functional groups but different overall structure.
Uniqueness
This combination of functional groups provides versatility in synthetic chemistry and potential biological activities .
Properties
IUPAC Name |
2-(4-amino-2-nitrophenyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCICBDSCTWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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